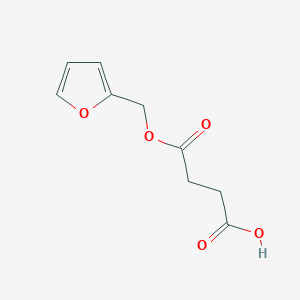![molecular formula C18H23N5O2 B5512583 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B5512583.png)
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of molecules that demonstrate a broad spectrum of biological and pharmacological activities. Its structure suggests potential applications in the development of new therapeutic agents. Although specific studies directly related to this compound were not found, research on similar piperazine and chromene derivatives provides insights into the types of chemical reactions, physical properties, and chemical properties these molecules can exhibit.
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical processes that include cyclo condensation, Mannich reactions, and the use of catalysts to achieve desired structural features (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014). Such processes are crucial for introducing functional groups that define the biological activity of these compounds.
Molecular Structure Analysis
Structural analysis of similar compounds involves advanced techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and their stereochemical relationships. This information is vital for understanding the molecule's interactions with biological targets (E. Al-Abdullah et al., 2012).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. These reactions include nucleophilic substitutions and the formation of heterocyclic rings, which are central to the compound's bioactive properties (M. Badrey & Sobhi M. Gomha, 2012).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- A study synthesized 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and tested their cytotoxic potencies on HT-29 cells. One derivative, 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, exhibited potent cytotoxic activity against these cells, inducing cell cycle arrest and apoptosis. This suggests potential as a chemotherapeutic agent in colon cancer treatment (Ahagh et al., 2019).
Antimicrobial Activity
- Various substituted piperazines and piperidines incorporating a 1,3,5-triazine moiety demonstrated noteworthy activity against bacterial and fungal strains, indicating potential as antimicrobial agents (Patel et al., 2012).
Potential Antipsychotics
- Derivatives of 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine, such as 7-[3-(1-piperidinyl)propoxy]chromenones, showed promise as atypical antipsychotics. They displayed potent inhibition in behavioral models predictive of antipsychotic efficacy (Bolós et al., 1996).
Antidepressant and Antianxiety Activities
- A series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives demonstrated significant antidepressant and antianxiety activities, reducing immobility times and exhibiting potent activity in the plus maze method (Kumar et al., 2017).
Dopamine Receptor Interaction
- Certain substituted 1-[2-(diphenylmethoxy)ethyl]piperazines showed high affinity for dopamine receptors in the rat corpus striatum, indicating potential relevance in dopamine-related disorders (Zee & Hespe, 1985).
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(16-11-15-3-1-2-4-17(15)25-12-16)22-8-5-21(6-9-22)7-10-23-14-19-13-20-23/h1-4,13-14,16H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDXYJYDPQGCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=NC=N2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)
![3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5512509.png)
![2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5512515.png)
![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5512525.png)
![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5512541.png)
![3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5512546.png)
methanone](/img/structure/B5512550.png)
![5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide](/img/structure/B5512557.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5512580.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5512585.png)
![1-(4-methylphenyl)-4-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-9-ylcarbonyl)-2-piperazinone](/img/structure/B5512589.png)
